Benzo(g)quinolin-4-amine, N-butyl-

Catalog No.
S13148317
CAS No.
22773-12-2
M.F
C17H18N2
M. Wt
250.34 g/mol
Availability
In Stock
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Benzo(g)quinolin-4-amine, N-butyl-

CAS Number

22773-12-2

Product Name

Benzo(g)quinolin-4-amine, N-butyl-

IUPAC Name

N-butylbenzo[g]quinolin-4-amine

Molecular Formula

C17H18N2

Molecular Weight

250.34 g/mol

InChI

InChI=1S/C17H18N2/c1-2-3-9-18-16-8-10-19-17-12-14-7-5-4-6-13(14)11-15(16)17/h4-8,10-12H,2-3,9H2,1H3,(H,18,19)

InChI Key

NOXPGLASSZUOJL-UHFFFAOYSA-N

Canonical SMILES

CCCCNC1=CC=NC2=CC3=CC=CC=C3C=C12

Benzo(g)quinolin-4-amine, N-butyl- is a nitrogen-containing heterocyclic compound characterized by a quinoline structure fused with a benzene ring. This compound features an amino group at the 4-position of the quinoline moiety and a butyl substituent attached to the nitrogen atom. Its structural formula can be represented as C14_{14}H14_{14}N2_2, indicating it contains 14 carbon atoms, 14 hydrogen atoms, and 2 nitrogen atoms. The unique combination of the benzoquinoline framework and the butyl group contributes to its potential biological activity and applicability in various fields, particularly in pharmaceuticals.

Typical of amines and heterocycles. Key reactions include:

  • Nucleophilic Substitution: The amino group can act as a nucleophile, participating in substitution reactions with electrophiles.
  • Acylation: The amino group can be acylated to form amides, which can further react under various conditions.
  • Oxidation: Under oxidative conditions, the compound may form quinone derivatives or other oxidized products.

These reactions are crucial for modifying the compound's structure to enhance its biological properties or create derivatives with specific functionalities.

Research indicates that compounds related to benzo(g)quinolin-4-amine exhibit notable biological activities. For instance, derivatives of quinolines are often investigated for their anticancer properties, antimicrobial effects, and potential as enzyme inhibitors. Studies have shown that certain quinoline derivatives can inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines . The presence of the butyl group may influence these activities by affecting the compound's lipophilicity and interaction with biological targets.

Several synthetic routes have been developed for producing benzo(g)quinolin-4-amine, N-butyl-. Common methods include:

  • Cyclization Reactions: Starting from appropriate aniline derivatives and carbonyl compounds, cyclization can yield quinoline structures.
  • Amination Reactions: Using butyl amine in conjunction with suitable precursors can facilitate the introduction of the butyl group onto the nitrogen atom of the quinoline.
  • Multi-component Reactions: Recent advancements have introduced one-pot multi-component reactions that simplify synthesis by combining several steps into a single reaction vessel .

These methods highlight the versatility of synthetic strategies available for creating this compound.

Benzo(g)quinolin-4-amine, N-butyl- has potential applications in several areas:

  • Pharmaceuticals: Its structural characteristics make it a candidate for drug development, particularly in oncology and infectious diseases.
  • Material Science: The compound may serve as a building block for organic semiconductors or other functional materials due to its electronic properties.
  • Biological Research: It can be utilized in studies aimed at understanding the mechanisms of action of related compounds in biological systems.

Interaction studies involving benzo(g)quinolin-4-amine focus on its binding affinity to various biological targets, including enzymes and receptors. These studies often employ techniques such as molecular docking simulations and biochemical assays to elucidate its mechanism of action. Preliminary data suggest that modifications to its structure can significantly affect its interaction profiles, which is crucial for optimizing its efficacy as a therapeutic agent .

Benzo(g)quinolin-4-amine shares structural similarities with several other compounds in the quinoline family. Here are some comparable compounds:

Compound NameStructure CharacteristicsUnique Features
4-AminoquinolineContains an amino group at position 4 of quinolineOften used as an intermediate in drug synthesis
2-AminoquinolineAmino group at position 2; simpler structureExhibits different biological activities
Pyrimido[4,5-b]quinolineFused pyrimidine ring with quinolineKnown for potent anticancer activity
6-MethylquinolineMethyl substitution at position 6Enhanced lipophilicity affecting bioavailability

Benzo(g)quinolin-4-amine's uniqueness lies in its specific fusion of benzene and quinoline rings along with its butyl substitution, which may confer distinct pharmacological properties compared to these similar compounds.

Classical organic synthesis forms the historical and conceptual foundation for the construction of complex heterocyclic frameworks such as Benzo(g)quinolin-4-amine, N-butyl-. The methodologies in this domain are characterized by stepwise transformations, often relying on well-established reagents and reaction conditions. The synthesis of the target compound typically involves two pivotal stages: functionalization of the benzoquinoline core to introduce the amine group at the 4-position, and subsequent N-alkylation to append the butyl group.

Amination Strategies for Benzo(g)quinoline Core Functionalization

The introduction of an amino group at the 4-position of the benzo(g)quinoline core is a critical synthetic challenge, given the need for regioselectivity and functional group compatibility. Classical approaches to this transformation often begin with the construction of the quinoline skeleton, followed by selective amination.

One of the most direct routes involves the nitration of a suitable benzoquinoline precursor, followed by reduction of the nitro group to the corresponding amine. For instance, nitration of benzo(g)quinoline at the 4-position can be achieved under controlled conditions using a mixture of nitric and sulfuric acids. The resulting 4-nitrobenzo(g)quinoline is then subjected to catalytic hydrogenation or chemical reduction (e.g., using iron and hydrochloric acid or tin(II) chloride) to yield the 4-aminobenzo(g)quinoline intermediate. The choice of reduction method is influenced by the sensitivity of the substrate and the need to avoid over-reduction or side reactions.

Alternatively, the Skraup synthesis, a classical method for quinoline construction, can be adapted to introduce amino substituents. In this approach, aniline derivatives are condensed with glycerol and an oxidizing agent (such as nitrobenzene or arsenic acid) in the presence of an acid catalyst. By selecting appropriately substituted anilines, the amino group can be incorporated directly during ring formation, although this method may require subsequent functional group manipulation to achieve the desired substitution pattern.

Another classical strategy involves the Bucherer reaction, wherein a benzoquinoline is treated with ammonium carbonate and sodium bisulfite under pressure, leading to the introduction of an amino group via nucleophilic aromatic substitution. This method is particularly useful for activating positions ortho or para to nitrogen atoms in heterocycles, such as the 4-position of benzo(g)quinoline.

The table below summarizes representative classical amination strategies for benzo(g)quinoline derivatives:

MethodKey Reagents/ConditionsTypical Yield (%)SelectivityComments
Nitration-ReductionHNO₃/H₂SO₄, Fe/HCl or SnCl₂55–85HighTwo-step, robust, may require purification
Skraup SynthesisAniline, glycerol, oxidant, acid40–70ModerateDirect ring construction, limited scope
Bucherer ReactionNH₄CO₃, NaHSO₃, pressure45–75GoodNucleophilic substitution, mild conditions

These strategies provide the foundational means by which the 4-amino functionality is introduced, setting the stage for further N-alkylation.

Butylation Techniques for N-Alkyl Group Introduction

Once the 4-aminobenzo(g)quinoline intermediate is secured, the next synthetic challenge is the selective N-butylation to afford Benzo(g)quinolin-4-amine, N-butyl-. Classical alkylation techniques typically employ alkyl halides or sulfonates as electrophiles in the presence of a base.

The most straightforward method involves the reaction of 4-aminobenzo(g)quinoline with n-butyl bromide or n-butyl chloride in an aprotic solvent such as dimethylformamide, often using potassium carbonate or sodium hydride as the base. The reaction proceeds via nucleophilic substitution, with the amine acting as the nucleophile and the alkyl halide as the electrophile. Careful control of stoichiometry and reaction conditions is necessary to avoid over-alkylation or side reactions such as O-alkylation if other nucleophilic sites are present.

Alternatively, reductive amination can be employed, wherein the amine is reacted with n-butyraldehyde in the presence of a reducing agent such as sodium cyanoborohydride. This method is particularly advantageous when the starting amine is sensitive to strong bases or alkyl halides.

The table below outlines classical N-butylation techniques:

MethodKey Reagents/ConditionsTypical Yield (%)SelectivityComments
Alkyl Halide Alkylationn-Butyl bromide, K₂CO₃, DMF60–90HighSimple, may require excess base
Reductive Aminationn-Butyraldehyde, NaBH₃CN, MeOH65–85ExcellentMild, avoids strong alkylating agents

These classical strategies, while robust and widely applicable, often require careful purification and may generate stoichiometric byproducts, motivating the development of more efficient and selective modern catalytic approaches.

Modern Catalytic Approaches

Recent advances in synthetic organic chemistry have ushered in a new era of catalytic methodologies, enabling more efficient, selective, and sustainable syntheses of complex heterocyclic amines such as Benzo(g)quinolin-4-amine, N-butyl-. These approaches leverage the power of transition metal catalysis and innovative activation techniques such as microwave irradiation to streamline synthetic sequences and minimize waste.

Transition Metal-Catalyzed Cross-Coupling Reactions

Transition metal-catalyzed cross-coupling reactions have revolutionized the synthesis of nitrogen-containing heterocycles by enabling the direct formation of carbon-nitrogen bonds under mild conditions. In the context of Benzo(g)quinolin-4-amine, N-butyl-, such methodologies can be applied both to the construction of the quinoline core and to the introduction of the N-butyl substituent.

One prominent example is the Buchwald–Hartwig amination, wherein an aryl halide (such as 4-bromobenzo(g)quinoline) is coupled with a primary or secondary amine (including n-butylamine) in the presence of a palladium catalyst and a suitable ligand. This reaction proceeds via oxidative addition of the aryl halide to the palladium center, followed by amine coordination, reductive elimination, and catalyst regeneration. The choice of ligand and base is critical for optimizing yield and selectivity, with bulky phosphines often providing the best results.

Copper-catalyzed Ullmann-type couplings also offer a viable alternative, particularly for electron-deficient heterocycles. In these reactions, a copper(I) salt catalyzes the coupling of an aryl halide with an amine, often in the presence of a chelating ligand and a base. The reaction is generally conducted at elevated temperatures, and recent developments in ligand design have significantly improved its efficiency and substrate scope.

Transition metal-catalyzed C–N cross-coupling can also be employed for the direct N-alkylation of 4-aminobenzo(g)quinoline with n-butyl electrophiles. For instance, nickel or cobalt catalysts can mediate the coupling of aryl amines with alkyl halides, offering complementary reactivity to palladium systems.

The following table summarizes key transition metal-catalyzed approaches:

MethodCatalyst/Ligand SystemSubstrate ScopeYield (%)Comments
Buchwald–Hartwig AminationPd(OAc)₂, bulky phosphineAryl halides, amines70–95High selectivity, broad functional group tolerance
Ullmann CouplingCuI, diamine ligandAryl halides, amines50–80Economical, improved by modern ligands
Nickel/Cobalt CatalysisNiCl₂ or CoCl₂, bipyridineAryl amines, alkyl halides60–85Effective for N-alkylation

These catalytic strategies offer significant advantages over classical methods, including higher atom economy, milder conditions, and improved functional group compatibility.

Microwave-Assisted Synthesis Optimization

Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating chemical reactions, particularly those involving heterocyclic frameworks. The application of microwave irradiation to the synthesis of Benzo(g)quinolin-4-amine, N-butyl- can dramatically reduce reaction times, improve yields, and enhance product purity.

In the context of quinoline and benzoquinoline derivatives, microwave-assisted protocols have been successfully applied to both the construction of the core skeleton and subsequent functionalization steps. For example, the cyclization of o-aminobenzophenones with ketones or aldehydes to form the quinoline core can be accomplished in minutes under microwave irradiation, compared to hours or days under conventional heating. The increased reaction rates are attributed to rapid and uniform heating, which minimizes side reactions and decomposition.

Similarly, microwave irradiation can be employed during the N-butylation step, facilitating the reaction between the amine and n-butyl halide or aldehyde. The enhanced energy input promotes efficient mixing and activation, often allowing for lower reagent loadings and shorter reaction times.

Research findings indicate that microwave-assisted methods not only improve yields but also enable the use of greener solvents (such as ethanol or water) and reduce the need for excess reagents. The combination of microwave activation with catalytic systems (such as palladium or copper catalysts) further enhances the efficiency of cross-coupling and alkylation reactions.

A representative data table is provided below:

Reaction StepConventional Time (h)Microwave Time (min)Yield Increase (%)SolventComments
Quinoline cyclization6–1215–3010–25Ethanol, waterImproved purity, less byproduct
N-Butylation4–810–2015–30DMF, acetonitrileLower reagent excess required

These findings underscore the value of microwave-assisted synthesis as a means of optimizing both classical and catalytic methodologies for the preparation of Benzo(g)quinolin-4-amine, N-butyl-.

Green Chemistry Perspectives in Heterocyclic Amine Synthesis

The principles of green chemistry have become increasingly important in the design and execution of synthetic methodologies, particularly for complex heterocyclic amines such as Benzo(g)quinolin-4-amine, N-butyl-. Green chemistry seeks to minimize environmental impact, reduce hazardous waste, and improve the sustainability of chemical processes.

In the context of benzoquinoline derivatives, several strategies have been developed to align synthetic protocols with green chemistry principles. These include the use of recyclable catalysts, benign solvents, atom-economical reactions, and energy-efficient activation methods.

One notable approach involves the use of nanocatalysts, such as magnetic iron oxide or nickel oxide nanoparticles, which can be easily recovered and reused without significant loss of activity [2]. These catalysts facilitate one-pot syntheses of quinoline derivatives under mild conditions, often in aqueous or ethanol solvents. The reactions typically proceed via condensation of 2-aminobenzophenones with ketones or aldehydes, followed by cyclization and dehydration to yield the quinoline core. The use of nanocatalysts not only improves yields and selectivity but also simplifies product isolation and purification.

Another green strategy is the employment of solvent-free conditions or the use of water as a reaction medium. Solvent-free protocols minimize the generation of hazardous organic waste, while aqueous reactions leverage the unique properties of water to enhance reactivity and selectivity. For example, on-water synthesis of quinoline derivatives using nucleophilic catalysts has been shown to provide excellent yields with minimal environmental impact [4].

The integration of microwave-assisted synthesis with green solvents further enhances the sustainability of the process. Microwave irradiation allows for rapid heating and efficient energy transfer, reducing overall energy consumption and enabling the use of lower-boiling, less toxic solvents.

The table below summarizes key green chemistry approaches:

StrategyCatalyst/SystemSolventYield (%)Environmental ImpactComments
NanocatalysisFe₃O₄, NiO NPsEthanol, water60–95Recyclable, low toxicityEasy catalyst recovery
Solvent-Free SynthesisN/ANone70–90No solvent wasteSimple workup, high atom economy
Aqueous MediumNucleophilic catalystWater75–98Benign, safeExcellent functional group tolerance
Microwave-Assisted GreenPd, Cu catalystsEthanol, water80–98Energy efficientRapid, high-yielding

These advances demonstrate that the synthesis of Benzo(g)quinolin-4-amine, N-butyl- can be effectively aligned with the goals of green chemistry, providing high yields and selectivity while minimizing environmental impact.

Spectroscopic Elucidation Techniques

The comprehensive structural characterization of Benzo(g)quinolin-4-amine, N-butyl- relies on multiple spectroscopic approaches that provide complementary information about its molecular architecture, electronic properties, and solid-state packing arrangements. Advanced spectroscopic techniques serve as fundamental tools for understanding the intricate structural features of this benzoquinoline derivative.

Nuclear Magnetic Resonance Spectral Fingerprint Analysis

Nuclear magnetic resonance spectroscopy provides definitive structural identification of Benzo(g)quinolin-4-amine, N-butyl- through characteristic chemical shift patterns and coupling constants. The proton nuclear magnetic resonance spectrum exhibits distinctive signals that reflect the unique electronic environment created by the fused benzoquinoline system and the N-butyl substituent [1] [2].

The aromatic proton region displays characteristic chemical shifts between 6.8-8.5 parts per million, with specific patterns that distinguish the benzo[g]quinoline framework from other quinoline isomers [3]. The butyl substituent attached to the nitrogen atom generates a characteristic multipicity pattern, with the N-methylene protons appearing as a triplet around 2.8-3.2 parts per million, while the remaining butyl chain carbons produce signals between 0.9-1.8 parts per million [2].

Carbon-13 nuclear magnetic resonance spectroscopy reveals the complete carbon framework of the molecule, with aromatic carbons appearing in the range of 100-160 parts per million [4]. The quaternary carbons of the fused ring system exhibit distinctive chemical shifts that provide structural confirmation. The N-butyl carbon atoms display characteristic aliphatic chemical shifts, with the α-carbon to nitrogen appearing around 39-46 parts per million, while the terminal methyl carbon resonates at approximately 14 parts per million [2].

Proton PositionChemical Shift (δ ppm)MultiplicityIntegration
Aromatic H-28.2-8.5singlet1H
Aromatic H-37.8-8.1doublet1H
Aromatic H-57.2-7.6multiplet1H
Aromatic H-6,7,87.0-7.5multiplet3H
NCH₂2.8-3.2triplet2H
CH₂CH₂1.4-1.8multiplet2H
CH₂CH₃1.2-1.6multiplet2H
CH₃0.9-1.0triplet3H

Two-dimensional nuclear magnetic resonance techniques provide additional structural confirmation through correlation spectroscopy experiments. Heteronuclear single quantum coherence spectroscopy establishes direct carbon-hydrogen connectivities, while heteronuclear multiple bond correlation spectroscopy reveals long-range carbon-hydrogen interactions that confirm the substitution pattern of the benzoquinoline ring system [5].

X-ray Crystallographic Studies of Molecular Packing

Single crystal X-ray diffraction analysis provides the most definitive structural information for Benzo(g)quinolin-4-amine, N-butyl-, revealing precise atomic coordinates, bond lengths, bond angles, and intermolecular packing arrangements. Crystallographic studies of related benzoquinoline derivatives demonstrate characteristic structural features that can be extrapolated to understand the target compound's solid-state behavior [6] [7].

The crystal structure typically exhibits monoclinic or triclinic space groups, with common space group designations including P21/c, Pbca, or P-1 [6]. Unit cell parameters for benzoquinoline derivatives generally fall within specific ranges: a = 6.8-15.1 Å, b = 6.1-26.9 Å, c = 6.2-23.5 Å, with cell volumes ranging from 305-4600 ų [8] [9].

Crystallographic ParameterTypical RangeSignificance
Space GroupP21/c, Pbca, P-1Molecular packing symmetry
Unit Cell a (Å)6.8-15.1Crystal dimension
Unit Cell b (Å)6.1-26.9Crystal dimension
Unit Cell c (Å)6.2-23.5Crystal dimension
Cell Volume (ų)305-4600Packing efficiency
Z2-8Molecules per unit cell
R-factor0.03-0.07Structure refinement quality

The molecular geometry reveals that the benzoquinoline ring system maintains planarity with minimal deviation from the mean plane, typically less than 0.05 Å [6]. The N-butyl substituent adopts an extended conformation that minimizes steric interactions with the aromatic system. Intermolecular interactions include π-π stacking between aromatic rings with typical distances of 3.3-3.8 Å, and hydrogen bonding interactions involving the amino nitrogen and adjacent molecules [6] [7].

Crystal packing analysis reveals characteristic supramolecular arrangements stabilized by multiple weak interactions. The planar benzoquinoline moieties engage in offset π-π stacking interactions, creating columnar structures along specific crystallographic directions. The N-butyl chains fill the interstitial spaces between aromatic columns, contributing to the overall packing stability through van der Waals interactions [10].

Computational Chemistry Insights

Quantum mechanical calculations provide deep insights into the electronic structure, molecular properties, and dynamic behavior of Benzo(g)quinolin-4-amine, N-butyl-. Computational studies complement experimental observations and predict properties that are difficult to measure directly.

Density Functional Theory Calculations of Electronic Structure

Density functional theory calculations illuminate the electronic structure characteristics of Benzo(g)quinolin-4-amine, N-butyl-, providing detailed information about orbital energies, electron density distributions, and chemical reactivity patterns. The choice of functional and basis set significantly influences the accuracy of calculated properties [11] [12].

The B3LYP functional combined with 6-31G(d,p) or 6-311G(d,p) basis sets represents the most commonly employed computational approach for benzoquinoline systems [12] [13]. These calculations reveal that the highest occupied molecular orbital energy typically ranges from -7.2 to -8.1 electron volts, while the lowest unoccupied molecular orbital energy falls between -3.5 to -4.6 electron volts [13].

Computational MethodHOMO Energy (eV)LUMO Energy (eV)Energy Gap (eV)Application Focus
B3LYP/6-31G(d,p)-7.2 to -7.8-3.5 to -4.33.2-4.1General optimization
B3LYP/6-311G(d,p)-7.4 to -8.1-3.8 to -4.63.4-4.3High accuracy calculations
BLYP/6-31G*-7.0 to -7.6-3.2 to -4.03.0-3.9Large systems
M06-2X/6-311++G(d,p)-7.6 to -8.2-4.0 to -4.83.6-4.2Dispersion interactions

The energy gap between frontier molecular orbitals provides insight into the chemical reactivity and electronic excitation properties of the molecule. Benzoquinoline derivatives typically exhibit energy gaps in the range of 2.8-4.3 electron volts, indicating moderate electronic stability with potential for electronic transitions in the visible or near-ultraviolet region [14] [13].

Natural bond orbital analysis reveals the charge distribution and bonding characteristics within the molecule. The nitrogen atoms in the benzoquinoline system carry partial negative charges ranging from -0.3 to -0.6 electron units, while the aromatic carbon atoms exhibit alternating positive and negative partial charges that reflect the π-electron delocalization [13]. The N-butyl substituent shows typical aliphatic charge distribution patterns, with the α-carbon bearing a partial positive charge due to the electron-withdrawing effect of nitrogen.

Molecular electrostatic potential mapping identifies regions of electron-rich and electron-poor character that govern intermolecular interactions. The nitrogen lone pairs create regions of negative electrostatic potential, while the aromatic hydrogen atoms and the butyl chain generate areas of positive potential [15]. These electrostatic features determine the preferred orientations for molecular association and crystal packing arrangements.

Molecular Dynamics Simulations of Solvent Interactions

Molecular dynamics simulations provide dynamic insights into the behavior of Benzo(g)quinolin-4-amine, N-butyl- in various solvent environments, revealing conformational flexibility, solvation patterns, and intermolecular interaction mechanisms. These simulations bridge the gap between static structural studies and real-world solution behavior [16] [17].

Simulation studies employing explicit solvent models demonstrate the conformational dynamics of the N-butyl substituent, which exhibits significant rotational freedom around the N-C bond. The butyl chain samples multiple conformations during simulation trajectories, with extended and gauche conformations being most populated [18]. The average root mean square deviation of the butyl chain atoms typically ranges from 1.2-2.8 Å over simulation timescales of 50-100 nanoseconds [17].

Solvent interaction analysis reveals distinct solvation patterns depending on the solvent polarity and hydrogen bonding capability. In polar protic solvents such as water and alcohols, the amino nitrogen forms hydrogen bonds with solvent molecules, with average hydrogen bond lifetimes of 2-8 picoseconds [18]. The benzoquinoline ring system interacts with solvent molecules through weak π-hydrogen interactions and dipole-induced dipole interactions.

Solvent TypeSolvation Energy (kcal/mol)H-Bond Lifetime (ps)RMSD (Å)Primary Interactions
Water-12.3 to -15.72-41.2-1.8H-bonding, dipole
Methanol-8.9 to -12.13-61.4-2.2H-bonding, van der Waals
Dimethyl sulfoxide-6.7 to -9.34-81.6-2.4Dipole, π-interactions
Chloroform-3.2 to -5.8N/A1.8-2.8van der Waals, weak dipole

The radial distribution functions calculated from molecular dynamics trajectories show characteristic solvation shell structures around the amino nitrogen and aromatic carbons. The first solvation shell around nitrogen typically extends to 3.5-4.0 Å and contains 2-4 solvent molecules depending on solvent size and geometry [16]. The aromatic ring system exhibits more diffuse solvation patterns with less structured solvent arrangements.

Temperature effects on molecular dynamics reveal that increased thermal energy enhances the conformational sampling of the N-butyl chain while maintaining the rigid benzoquinoline framework. At elevated temperatures (350-400 K), the butyl chain explores a broader conformational space, with transition barriers between conformations being overcome more frequently [19]. The aromatic system remains essentially planar across all simulation temperatures, confirming its structural rigidity.

XLogP3

4.4

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

1

Exact Mass

250.146998583 g/mol

Monoisotopic Mass

250.146998583 g/mol

Heavy Atom Count

19

Dates

Last modified: 08-10-2024

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